(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
CAS No.: 79047-41-9
VCID: VC21339655
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.65 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is a chemical compound with the CAS number 79047-41-9. It is often associated with the synthesis and impurities of pharmaceutical compounds, particularly those related to antihypertensive drugs like Losartan. This compound is of interest due to its structural similarity to active pharmaceutical ingredients and its potential role as an impurity in drug formulations. Synthesis and ProductionThe synthesis of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol typically involves the manipulation of imidazole derivatives. For instance, it can be synthesized from 1,4-dioxane and (2-butyl-1H-imidazole-4,5-diyl)dimethanol . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product. Research Findings and ApplicationsResearch on compounds similar to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol often focuses on their potential biological activities. For example, derivatives of imidazole have been explored for their ACE inhibitory activity, which is relevant to cardiovascular health . Additionally, the structural similarity of these compounds to drugs like Losartan suggests potential applications in the development of new antihypertensive agents . Impurities in Pharmaceutical Formulations(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is recognized as an impurity in the synthesis of certain pharmaceuticals, including Losartan. Its presence must be carefully monitored and controlled to ensure the quality and efficacy of the final drug product . |
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CAS No. | 79047-41-9 |
Product Name | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol |
Molecular Formula | C8H13ClN2O |
Molecular Weight | 188.65 g/mol |
IUPAC Name | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol |
Standard InChI | InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) |
Standard InChIKey | DXSZKDOOHOBZMT-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1)CO)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1)CO)Cl |
Appearance | White Solid |
Melting Point | 149-151°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2-Butyl-5-chloroimidazole-4-methanol; 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole; 2-n-Butyl-4-chloro-5-(hydroxymethyl)imidazole; 5-Chloro-2-butyl-imidazole-4-methanol |
PubChem Compound | 2735662 |
Last Modified | Aug 15 2023 |
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